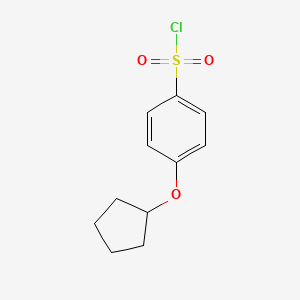

4-Cyclopentyloxy-benzenesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Cyclopentyloxy-benzenesulfonyl chloride is a useful research compound. Its molecular formula is C11H13ClO3S and its molecular weight is 260.73. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Polymer-Supported Benzenesulfonamides in Chemical Transformations

Research has shown that polymer-supported benzenesulfonamides, prepared from various immobilized primary amines and nitrobenzenesulfonyl chloride, serve as key intermediates in different chemical transformations. These transformations include unusual rearrangements to yield diverse privileged scaffolds, highlighting the versatility of benzenesulfonyl chloride derivatives in facilitating complex organic synthesis processes (Fülöpová & Soural, 2015).

Catalytic Oxidation of Chlorinated Benzenes

Kinetic and infrared spectroscopic studies on the oxidation of chlorinated benzenes over V2O5/TiO2 catalysts reveal the potential of benzenesulfonyl chlorides in environmental applications. These studies provide insights into the reaction mechanisms and the role of structural differences among chlorinated benzenes in oxidation processes, demonstrating the applicability of benzenesulfonyl chlorides in pollution control (Lichtenberger & Amiridis, 2004).

Regioselective Arylation of Thiophenes

The palladium-catalysed coupling of benzenesulfonyl chlorides with thiophene derivatives offers regioselective access to β-arylated thiophenes. This reaction proceeds without the need for oxidants or ligands and tolerates a variety of substituents, demonstrating the utility of benzenesulfonyl chlorides in facilitating selective modifications of thiophenes for material science and pharmaceutical applications (Yuan & Doucet, 2014).

Synthesis of 1,2,4-Benzothiadiazine-1,1-Dioxides

A one-pot, non-catalytic approach utilizing benzenesulfonyl chlorides for the synthesis of 1,2,4-benzothiadiazine-1,1-dioxides underlines the importance of these compounds in pharmaceutical chemistry. This method depends on specific factors such as the nature of the halogen, the electronic character of the benzene ring substituent, and the steric load around the amidine unit, showcasing the intricate chemistry enabled by benzenesulfonyl chlorides (Cherepakha et al., 2011).

Radical Cyclization for Benzothiophenes Synthesis

The metal-free radical cyclization of arenesulfonyl chlorides with alkynes is a notable method for accessing π-conjugated benzothiophenes. This process highlights the role of benzenesulfonyl chlorides in creating complex organic structures with potential applications in electronic materials and pharmaceuticals (Wan et al., 2016).

Mécanisme D'action

Target of Action

Benzenesulfonyl chloride compounds are often used in organic synthesis as sulfonylating agents . They can react with various nucleophiles, including amines and alcohols, to form sulfonamides and sulfonate esters, respectively .

Mode of Action

The mode of action of benzenesulfonyl chloride compounds involves nucleophilic substitution reactions . In these reactions, a nucleophile (such as an amine or alcohol) attacks the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion .

Action Environment

The action of “4-Cyclopentyloxy-benzenesulfonyl chloride” can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemical species. For instance, the rate and outcome of its reactions with nucleophiles can be affected by the solvent used and the reaction conditions .

Propriétés

IUPAC Name |

4-cyclopentyloxybenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3S/c12-16(13,14)11-7-5-10(6-8-11)15-9-3-1-2-4-9/h5-9H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXLFMLDWSZWHCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC=C(C=C2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914203-23-9 |

Source

|

| Record name | 4-(cyclopentyloxy)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

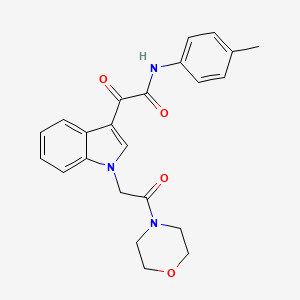

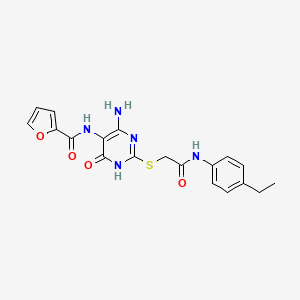

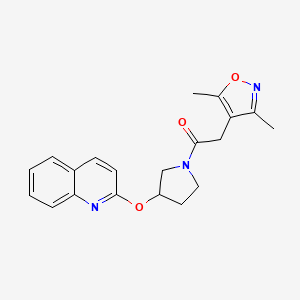

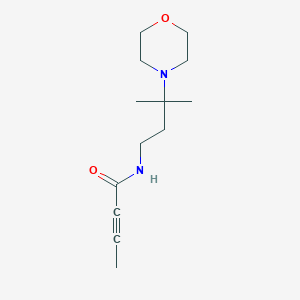

![N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2545682.png)

![1-[1-(4-chlorobenzoyl)-1H-indol-3-yl]-1-ethanone](/img/structure/B2545683.png)

![2,4-difluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2545684.png)

![7-tert-butyl-2-(3-oxo-3-pyrrolidin-1-ylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2545685.png)

![n-[2(2-Aminoethyl)sulfonyl]-3-[[4-[2-[(1,4,5,6-tetrahydro-2-pyrimidinyl)amino]ethoxy]benzoyl]amino]-l-alanine, hcl (1:1)](/img/structure/B2545692.png)

![(4-Methoxyphenyl)[8-(2-pyrimidinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone](/img/structure/B2545697.png)

![2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanoethyl)acetamide](/img/structure/B2545698.png)